molecular formula C20H18N2O5S2 B2534964 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide CAS No. 2034585-40-3

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2534964
CAS No.: 2034585-40-3
M. Wt: 430.49
InChI Key: ACCROKHHGGMBQL-UHFFFAOYSA-N
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Description

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound that features a benzodioxole ring and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the thiophene groups. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide is unique due to its combination of benzodioxole and thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c23-18(21-10-13-5-6-14-15(9-13)27-12-26-14)19(24)22-11-20(25,16-3-1-7-28-16)17-4-2-8-29-17/h1-9,25H,10-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCROKHHGGMBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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